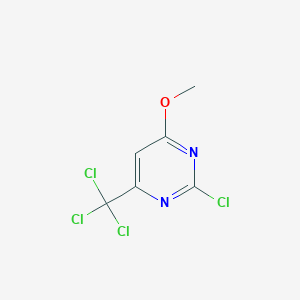

2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine

Vue d'ensemble

Description

2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of chlorine and trichloromethyl groups in this compound enhances its reactivity and potential for various chemical transformations.

Méthodes De Préparation

The synthesis of 2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine typically involves the reaction of appropriate pyrimidine precursors with chlorinating agents. One common method involves the use of microwave-assisted synthesis, which provides a robust and efficient approach. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate. The process involves the chlorination of the pyrimidine ring at specific positions to introduce the chlorine and trichloromethyl groups .

Analyse Des Réactions Chimiques

2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides under mild conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of palladium catalysts to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or coupling partners used.

Applications De Recherche Scientifique

2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine has several applications in scientific research:

Pharmaceuticals: It serves as a building block for the synthesis of various pharmaceutical compounds, particularly those with anticancer and antiviral properties.

Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to inhibit specific biological pathways in pests.

Materials Science: It is employed in the synthesis of advanced materials with unique electronic and optical properties.

Mécanisme D'action

The mechanism of action of 2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or interfere with DNA synthesis, leading to its use as an anticancer or antiviral agent. The presence of chlorine and trichloromethyl groups enhances its binding affinity to target proteins, thereby increasing its efficacy .

Comparaison Avec Des Composés Similaires

2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine can be compared with other similar compounds such as:

2-Chloro-6-(trichloromethyl)pyridine: Used as a pesticide and has similar chlorinated and trichloromethyl groups.

2-Chloro-4-(trifluoromethyl)pyrimidine: Known for its applications in pharmaceuticals and agrochemicals, with a trifluoromethyl group instead of a trichloromethyl group.

4-Chloro-2-(trichloromethyl)pyrimidine: Another chlorinated pyrimidine derivative with similar reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

Activité Biologique

2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine is a synthetic compound that has garnered attention for its diverse biological activities, particularly in agricultural and pharmaceutical applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : CClNO

- Molecular Weight : 292.43 g/mol

- CAS Number : 137161-14-9

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors involved in metabolic pathways. The presence of chlorine and methoxy groups enhances its reactivity and bioactivity, making it effective against various pathogens.

Biological Activities

-

Antimicrobial Activity :

- Studies have shown that this compound exhibits significant antimicrobial properties. In vitro tests indicated that it effectively inhibited the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 5 μM to 20 μM depending on the strain .

-

Pesticidal Properties :

- This compound has been identified as an effective pesticide, particularly as an insecticide and fungicide. In agricultural applications, it demonstrated high efficacy in controlling pests such as aphids and whiteflies at concentrations as low as 500 ppm . The mechanism involves disruption of the metabolic processes in target organisms, leading to mortality.

- Anticancer Potential :

Case Study 1: Antimicrobial Efficacy

In a study published in Organic Process Research & Development, researchers evaluated the antimicrobial activity of various pyrimidine derivatives, including this compound. The compound exhibited a notable inhibition rate against Candida albicans, with complete growth inhibition at concentrations above 100 ppm .

Case Study 2: Pesticidal Application

A field trial assessed the effectiveness of this compound as a pesticide against aphids in tomato crops. The results showed a significant reduction in aphid populations within three days of application, with a mortality rate exceeding 90% at a concentration of 500 ppm .

Research Findings

Propriétés

IUPAC Name |

2-chloro-4-methoxy-6-(trichloromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl4N2O/c1-13-4-2-3(6(8,9)10)11-5(7)12-4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPWXDCIHFNVNPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1)C(Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.